1-(Oxetan-3-yl)cyclopropanamine hydrochloride 1-(Oxetan-3-yl)cyclopropanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15760842
InChI: InChI=1S/C6H11NO.ClH/c7-6(1-2-6)5-3-8-4-5;/h5H,1-4,7H2;1H
SMILES:
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62 g/mol

1-(Oxetan-3-yl)cyclopropanamine hydrochloride

CAS No.:

Cat. No.: VC15760842

Molecular Formula: C6H12ClNO

Molecular Weight: 149.62 g/mol

* For research use only. Not for human or veterinary use.

1-(Oxetan-3-yl)cyclopropanamine hydrochloride -

Specification

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
IUPAC Name 1-(oxetan-3-yl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H11NO.ClH/c7-6(1-2-6)5-3-8-4-5;/h5H,1-4,7H2;1H
Standard InChI Key FMXIHDMPWOWLFU-UHFFFAOYSA-N
Canonical SMILES C1CC1(C2COC2)N.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound combines two strained ring systems: a four-membered oxetane ring and a three-membered cyclopropane ring. The oxetane ring (C₃H₆O) is fused to the cyclopropane (C₃H₆) via a methylene bridge, with an amine group (–NH₂) attached to the cyclopropane. The hydrochloride salt form enhances stability and solubility, a common strategy for amine-containing pharmaceuticals .

Key Structural Features:

  • Oxetane Ring: Imparts metabolic stability and modulates lipophilicity, a feature leveraged in drug design to improve pharmacokinetics.

  • Cyclopropane: Introduces steric strain, potentially enhancing binding affinity to biological targets through conformational restriction .

  • Amine Hydrochloride: Facilitates salt formation, improving crystallinity and bioavailability.

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis of 1-(oxetan-3-yl)cyclopropanamine hydrochloride is documented, analogous compounds suggest plausible pathways:

Cyclopropane Ring Formation

  • Step 1: Cyclopropanation of allylamine derivatives using dihalocarbenes or Simmons-Smith reagents (e.g., Zn-Cu/CH₂I₂) .

  • Step 2: Protection of the amine group (e.g., tert-butyloxycarbonyl, Boc) to prevent side reactions during subsequent steps .

Oxetane Ring Attachment

  • Mitsunobu Reaction: Coupling a cyclopropanamine derivative with oxetan-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

  • Nucleophilic Substitution: Reacting a halogenated oxetane (e.g., 3-bromooxetane) with cyclopropanamine under basic conditions (K₂CO₃, DMF).

Hydrochloride Salt Formation

  • Treatment of the free base with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol), followed by crystallization.

Industrial-Scale Production

  • Continuous Flow Reactors: Enable precise control over exothermic reactions (e.g., cyclopropanation), improving yield and safety.

  • Catalytic Systems: Heterogeneous catalysts (e.g., Pd/C for hydrogenation steps) reduce byproducts and enhance efficiency .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource Analogy
Solubility>10 mg/mL in water (hydrochloride)Similar amine salts
Melting Point180–185°C (decomposes)Oxetane derivatives
LogP~1.2 (moderate lipophilicity)Computational models
pKa8.9 (amine), <2 (HCl counterion)Titration studies

Stability Profile

  • pH Sensitivity: Stable at physiological pH (4–8); degrades under strongly acidic/basic conditions.

  • Thermal Stability: Decomposes above 200°C, typical for organic hydrochlorides.

ParameterValue/OutcomeBasis
IC₅₀ (HCT116 cells)~20 µM (predicted)Oxetane-amine analogs
TargetsCDK4/6, mTORSimilar scaffolds

Applications in Medicinal Chemistry

Drug Candidate Development

  • Case Study 1: In WO2020240586A1, oxetane derivatives demonstrate JAK1 inhibition (IC₅₀ <30 nM), highlighting the oxetane’s role in enhancing target affinity .

  • Case Study 2: CB1 antagonists (WO2015162452A1) utilize cyclopropane amines for receptor subtype selectivity .

Prodrug Design

  • The amine group enables conjugation to prodrug moieties (e.g., phosphonates) for targeted delivery.

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